![molecular formula C14H24N2O4S B11646243 Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate](/img/structure/B11646243.png)
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(カルバミドイルスルファニル)メチル]-2-オキソ-3-ペンチルオキソラン-3-カルボン酸エチルは、複雑な構造を持つ合成有機化合物です。この化合物は、オキソラン環、カルバミドイルスルファニル基、およびエステル官能基を含んでいます。
2. 製法
合成経路と反応条件: 5-[(カルバミドイルスルファニル)メチル]-2-オキソ-3-ペンチルオキソラン-3-カルボン酸エチルの合成は、通常、複数の段階を伴います。一般的な方法には、次の段階が含まれます。
オキソラン環の形成: オキソラン環は、適切なジオールと酸触媒を用いた環化反応によって合成できます。
カルバミドイルスルファニル基の導入: この段階では、オキソラン中間体を塩基性条件下でチオ尿素誘導体と反応させて、カルバミドイルスルファニル基を導入します。
エステル化: 最後の段階では、カルボン酸基をエタノールと酸触媒の存在下でエステル化して、エチルエステルを生成します。
工業的製造方法: この化合物の工業的製造には、同様の合成経路が採用されますが、より大規模で行われます。反応条件、例えば温度、圧力、触媒濃度などを最適化することで、高収率で高純度の生成物を得ることが重要です。連続フロー反応器や自動合成プラットフォームを用いることで、効率性とスケーラビリティを高めることができます。
反応の種類:
酸化: この化合物は、特にカルバミドイルスルファニル基の硫黄原子で酸化反応を起こしやすく、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、オキソ基を標的として、ヒドロキシル基に変換することができます。
置換: カルバミドイルスルファニル基で求核置換反応が起こり、硫黄原子を他の求核剤で置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)やm-クロロ過安息香酸(m-CPBA)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用して、置換反応を行うことができます。
主要な生成物:
酸化: スルホキシドまたはスルホン。
還元: ヒドロキシル誘導体。
置換: 使用する求核剤に応じて、さまざまな置換誘導体が生成されます。
4. 科学研究への応用
5-[(カルバミドイルスルファニル)メチル]-2-オキソ-3-ペンチルオキソラン-3-カルボン酸エチルは、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、また有機合成の試薬として使用できます。
生物学: この化合物は、生化学プローブや生物活性分子の合成のための前駆体としての可能性があります。
医学: 抗菌活性や抗がん活性など、さまざまな治療的用途に対する薬物候補としての可能性を探る研究が進められています。
工業: ポリマーやコーティングなど、特定の性質を持つ新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Carbamimidoylsulfanyl Group: This step involves the reaction of the oxolane intermediate with a thiourea derivative under basic conditions to introduce the carbamimidoylsulfanyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamimidoylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidoylsulfanyl group, leading to the replacement of the sulfur atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
5-[(カルバミドイルスルファニル)メチル]-2-オキソ-3-ペンチルオキソラン-3-カルボン酸エチルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。カルバミドイルスルファニル基は、タンパク質の求核性残基と共有結合を形成することができ、酵素機能の阻害または活性化につながります。オキソラン環とエステル基も、その結合親和性と特異性に寄与する可能性があります。
類似の化合物:
- 5-[(カルバミドイルスルファニル)メチル]-3-エチル-2-オキソオキソラン-3-カルボン酸エチル
- 5-[(カルバミドイルスルファニル)メチル]-2-オキソ-3-ペンチルテトラヒドロ-3-フランカルボン酸エチル
比較: 5-[(カルバミドイルスルファニル)メチル]-2-オキソ-3-ペンチルオキソラン-3-カルボン酸エチルは、官能基と環構造の特定の組み合わせが独特です。類似の化合物と比較して、反応性と生物活性プロファイルが異なる可能性があります。オキソラン環の存在とカルバミドイルスルファニル基の特定の位置が、その独特な化学的および物理的性質に寄与しています。
類似化合物との比較
- Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate
- Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyltetrahydro-3-furancarboxylate
Comparison: Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate is unique due to its specific combination of functional groups and ring structure. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. The presence of the oxolane ring and the specific positioning of the carbamimidoylsulfanyl group contribute to its distinct chemical and physical properties.
特性
分子式 |
C14H24N2O4S |
|---|---|
分子量 |
316.42 g/mol |
IUPAC名 |
ethyl 5-(carbamimidoylsulfanylmethyl)-2-oxo-3-pentyloxolane-3-carboxylate |
InChI |
InChI=1S/C14H24N2O4S/c1-3-5-6-7-14(11(17)19-4-2)8-10(20-12(14)18)9-21-13(15)16/h10H,3-9H2,1-2H3,(H3,15,16) |
InChIキー |
ZZDUENIWLHLXCW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(CC(OC1=O)CSC(=N)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11646173.png)
![2-({[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11646180.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646187.png)
![4-[(4Z)-4-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11646197.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11646205.png)
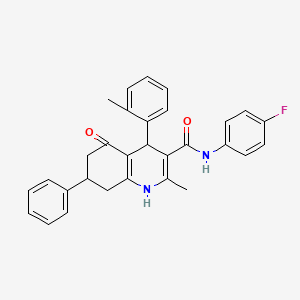
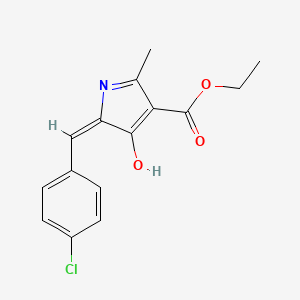
![Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11646218.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B11646221.png)
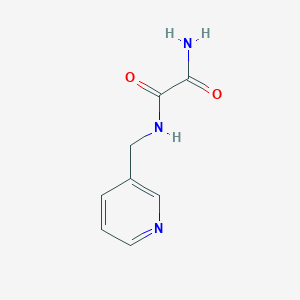
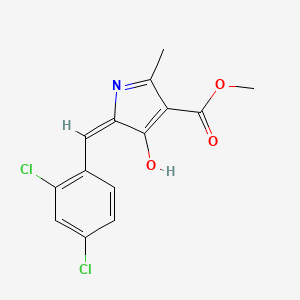
![6-amino-1,3-dimethyl-5-[(9H-purin-6-ylsulfanyl)acetyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11646230.png)
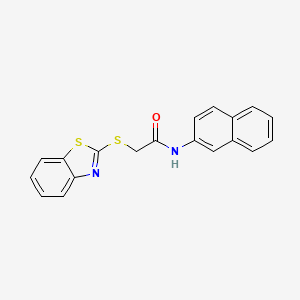
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11646245.png)
